molecular formula C18H18ClNO4S3 B1655676 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide CAS No. 404964-12-1

5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide

Cat. No.: B1655676
CAS No.: 404964-12-1
M. Wt: 444 g/mol
InChI Key: QBBCJCXKSNFWBV-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide is a synthetic small molecule characterized by its benzothiophene core substituted with a sulfonamide group. Compounds within the benzothiophene sulfonamide class have been identified as key structures in medicinal chemistry research, particularly for their potential to modulate the activity of protein kinases and various receptor families . For instance, closely related analogues have been developed and studied as potent and selective inhibitors of specific receptors, such as the 5-HT6 receptor, demonstrating their utility in neuroscientific and neuropharmacological investigations . The presence of the sulfonamide functional group is a common feature in many pharmacologically active agents and is known to contribute to molecular properties such as protein binding and solubility . The specific substitution pattern on the benzothiophene and the phenylsulfonamide groups in this compound suggests it is designed for high-value biochemical research, potentially as a targeted inhibitor for enzymatic or cellular signaling pathways. This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S3/c1-3-10-26(21,22)15-7-5-14(6-8-15)20-27(23,24)18-12(2)16-11-13(19)4-9-17(16)25-18/h4-9,11,20H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBCJCXKSNFWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C3=C(S2)C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384983
Record name 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404964-12-1
Record name 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Molecular Basis for Synthesis

The target compound features a benzothiophene scaffold substituted at positions 3 (methyl), 5 (chlorine), and 2 (sulfonamide linked to a 4-propylsulfonylphenyl group). Its molecular formula, $$ \text{C}{18}\text{H}{18}\text{ClNO}{4}\text{S}{3} $$, underscores the necessity for precise regioselective functionalization. Key structural attributes include:

Property Value Source
Molecular Weight 444.0 g/mol
SMILES CCCS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C3=C(S2)C=CC(=C3)Cl)C
InChIKey QBBCJCXKSNFWBV-UHFFFAOYSA-N

The sulfonamide linkage at position 2 necessitates sequential sulfonation and amidation, while the 4-propylsulfonylphenyl group requires orthogonal sulfonyl protection strategies.

Synthetic Route Design and Methodologies

Core Benzothiophene Synthesis

The benzothiophene core is typically constructed via cyclization of substituted thiophenol derivatives. For 5-chloro-3-methyl-1-benzothiophene, a Friedel-Crafts acylation followed by chlorination has been proposed:

  • Methyl introduction : 3-Methyl substitution is achieved using acetyl chloride and AlCl₃ under reflux.
  • Chlorination at C5 : Electrophilic chlorination with Cl₂/FeCl₃ or sulfuryl chloride (SO₂Cl₂) selectively targets the C5 position.

Sulfonation and Sulfonamide Formation

Sulfonation at C2

Direct sulfonation of the benzothiophene core at C2 is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding 5-chloro-3-methyl-1-benzothiophene-2-sulfonic acid. Alternative methods employ fuming sulfuric acid, though with lower regioselectivity.

Sulfonyl Chloride Intermediate

Conversion to the sulfonyl chloride is critical for subsequent amidation. Thionyl chloride (SOCl₂) in dichloromethane, catalyzed by N,N-dimethylformamide, efficiently generates 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride at 45–50°C. This method avoids phosphorus pentachloride, aligning with green chemistry principles.

Amidation with 4-Propylsulfonylaniline

The sulfonyl chloride intermediate reacts with 4-propylsulfonylaniline in dichloromethane/triethylamine at 45–50°C. Key parameters include:

Parameter Optimal Value Yield/Purity
Molar ratio (amine:Cl) 1:1.1 91.6%
Reaction time 2–8 hours 97.2%
Solvent Dichloromethane -

Triethylamine neutralizes HCl, driving the reaction to completion. Post-synthesis purification involves methanol/water recrystallization, yielding >97% purity.

Environmental and Process Optimization

Solvent Selection

Dichloromethane replaces chloroform in modern protocols, reducing toxicity and environmental impact. Comparative studies show equivalent yields (91–93%) with improved safety profiles.

Catalytic Efficiency

N,N-Dimethylformamide (0.5–1.0 eq) accelerates thionyl chloride-mediated sulfonyl chloride formation, reducing reaction times from 12 hours to 2–8 hours.

Waste Mitigation

The absence of phosphorus-containing reagents (e.g., PCl₅) minimizes hazardous waste. Patent data indicate a 40% reduction in toxic byproducts compared to classical methods.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.
  • HPLC-MS : Verifies molecular weight (444.0 g/mol) and detects trace impurities.
  • X-ray crystallography : Resolves regiochemical ambiguities in the benzothiophene core.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

5-HT6 Receptor Ligands

The compound shares structural similarities with SB-331711 (5-chloro-3-methyl-N-(4-(piperazin-1-yl)quinolin-6-yl)benzo[b]thiophene-2-sulfonamide), a 5-HT6 receptor partial agonist. Key differences include:

  • Substituent at Position 2: SB-331711 has a 4-piperazinylquinoline group, while the target compound features a 4-propylsulfonylphenyl group.
  • Pharmacological Activity : SB-331711 demonstrates partial agonism in adenylyl cyclase assays, whereas the target compound’s efficacy depends on experimental conditions (e.g., intrinsic activity may vary with receptor density or assay sensitivity) .

Table 1: Comparison with 5-HT6 Receptor Ligands

Compound Core Structure Substituent (Position 2) Pharmacological Profile
Target Compound Benzothiophene 4-Propylsulfonylphenyl Variable intrinsic activity*
SB-331711 Benzothiophene 4-Piperazinylquinoline Partial agonist

*Efficacy depends on experimental systems (e.g., receptor expression levels) .

Antifungal Pyrazolecarboxamide Derivatives

Pyrazolecarboxamides such as 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (5a) and 5h () exhibit antifungal activity but differ structurally:

  • Core Heterocycle : Pyrazole (5a, 5h) vs. benzothiophene (target compound).
  • Functional Groups : Carboxamide (pyrazole derivatives) vs. sulfonamide (target compound).
  • Target Specificity : Pyrazolecarboxamides inhibit Pythium ultimum and Corynespora cassiicola, while the target compound’s benzothiophene scaffold is associated with 5-HT6 or InhA modulation .

Table 2: Structural Comparison with Antifungal Agents

Compound Core Structure Functional Group Primary Target
Target Compound Benzothiophene Sulfonamide 5-HT6 receptors/InhA*
5h (Pyrazolecarboxamide) Pyrazole Carboxamide Fungal pathogens

*Hypothesized based on structural analogs in and .

InhA Inhibitors via Fragment-Based Drug Design (FBDD)

The InhA inhibitor N-[3-(aminomethyl)phenyl]-1-benzothiophene-2-sulfonamide () shares the benzothiophene-sulfonamide core but differs in substituents:

  • Substituent: 3-Aminomethylphenyl (InhA inhibitor) vs. 4-propylsulfonylphenyl (target compound).
  • Potency: The aminomethyl group in InhA inhibitors facilitates hydrogen bonding with the enzyme’s active site, achieving submicromolar IC50 values.

Table 3: Comparison with InhA Inhibitors

Compound Substituent (Position 2) Biological Target IC50/EC50
Target Compound 4-Propylsulfonylphenyl Undetermined* Not reported
InhA Inhibitor (FBDD) 3-Aminomethylphenyl Mycobacterium InhA Submicromolar

*Further studies needed to confirm target specificity.

Indole-2-Carboxamides as EGFR/CDK2 Inhibitors

Indole derivatives like 5-chloro-3-methyl-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide (5d) () highlight the role of carboxamide groups in kinase inhibition:

  • Core Structure : Indole (5d) vs. benzothiophene (target compound).
  • Functional Groups : Carboxamide (indole) vs. sulfonamide (benzothiophene).
  • Target Selectivity : Indolecarboxamides inhibit EGFR/CDK2, whereas sulfonamide derivatives may favor 5-HT6 or InhA due to electronic and steric differences .

Key Findings and Implications

  • Structural Flexibility : The benzothiophene-sulfonamide scaffold supports diverse biological activities depending on substituents (e.g., CNS vs. antimicrobial targets).
  • Substituent Impact : Electron-withdrawing groups (e.g., propylsulfonyl) may enhance metabolic stability compared to basic groups (e.g., piperazine).
  • Assay Dependency : Efficacy in 5-HT6 receptor models is highly system-dependent, emphasizing the need for standardized assays .

Biological Activity

5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide is a sulfonamide compound with potential biological applications, particularly in antimicrobial and anticancer activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O4SC_{18}H_{20}ClN_3O_4S, with a molecular weight of approximately 409.89 g/mol. The compound contains a benzothiophene core, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. The following table summarizes findings on its activity against various bacterial strains:

Microorganism MIC (µM) Activity
Staphylococcus aureus>100No significant activity
Escherichia coli21Moderate activity
Pseudomonas aeruginosa0.21Potent activity
Candida albicans35Moderate activity

The compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant antimicrobial potential. Notably, it showed selective action against certain Gram-positive and Gram-negative microorganisms, suggesting its utility in treating infections caused by resistant strains .

The mechanism of action for this compound involves binding interactions with critical bacterial enzymes such as DNA gyrase. Molecular docking studies revealed that the compound forms multiple hydrogen bonds with amino acid residues in the active site of DNA gyrase, which is essential for bacterial DNA replication . The binding energy calculations suggested that the compound fits well into the active site, comparable to established antibiotics like ciprofloxacin.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer effects. In vitro studies demonstrated cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The compound exhibited IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of sulfonamides, including this compound, and evaluated their biological activities. It was found to possess moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : Additional investigations into antioxidant properties showed that while the compound did not exhibit strong radical scavenging activity, it demonstrated some protective effects in cellular models .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties, enhancing its viability as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide, and how can reaction progress be monitored?

Synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

  • Sulfonylation : Introducing the sulfonyl group to the benzothiophene core under controlled conditions (e.g., using chlorosulfonic acid).
  • Coupling : Reacting with 4-propylsulfonylphenylamine via nucleophilic substitution.
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Monitoring : Thin-layer chromatography (TLC) is used to track intermediates, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Q. What characterization techniques are essential for confirming the compound’s structural identity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and bond connectivity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., sulfonamide group orientation) .
  • Elemental Analysis : Ensures stoichiometric purity.

Q. What is the compound’s primary pharmacological target, and how is receptor binding affinity assessed?

The compound shares structural homology with 5-HT6 receptor ligands (e.g., SB-331711). To assess binding:

  • Radioligand Displacement Assays : Compete with 3^3H-LSD or 3^3H-SB-258585 in transfected HEK293 cells.
  • Functional Assays : Measure cAMP production via adenylyl cyclase activity to determine agonism/antagonism .

Advanced Research Questions

Q. How do contradictory efficacy reports (e.g., partial agonism vs. inverse agonism) arise in studies of structurally similar 5-HT6 ligands, and how can they be resolved?

Discrepancies stem from:

  • Experimental Models : Cell lines with varying receptor expression levels or coupling efficiencies (e.g., HEK293 vs. neuronal cells).
  • Assay Conditions : Basal cAMP levels influence observed efficacy (high basal activity masks partial agonism).
    Resolution : Use standardized cell lines (e.g., CHO-K1 with stable 5-HT6 expression) and include reference ligands (e.g., SB-271046 as a neutral antagonist) for cross-study validation .

Q. What experimental design considerations are critical for distinguishing neutral antagonists from partial agonists in 5-HT6 receptor studies?

  • Basal Activity Controls : Compare ligand effects in systems with low vs. high constitutive receptor activity.
  • Signal Normalization : Express data as % of maximal response (e.g., forskolin-induced cAMP for agonism).
  • Pharmacological Profiling : Use inverse agonists (e.g., SB-357195) to validate neutral antagonist behavior .

Q. How can computational modeling predict the compound’s interactions with 5-HT6 receptors, and what are the limitations?

  • Docking Studies : Use homology models based on GPCR templates (e.g., β2-adrenergic receptor) to map sulfonamide interactions with transmembrane domains.
  • Limitations : Conformational flexibility of the sulfonylphenyl group and solvent effects may reduce prediction accuracy. Hybrid approaches (MD simulations + wet-lab validation) improve reliability .

Q. What strategies address data reproducibility challenges in receptor binding assays for sulfonamide derivatives?

  • Standardized Buffers : Use Tris-HCl (pH 7.4) with consistent Mg2+^2+/Na+^+ concentrations to stabilize receptor conformations.
  • Cross-Validation : Replicate assays in independent labs using identical ligand batches.
  • Negative Controls : Include non-sulfonamide analogs to rule out non-specific binding .

Q. How can structural modifications enhance selectivity for 5-HT6 over off-target receptors (e.g., 5-HT2A)?

  • Substituent Tuning : Replace the 3-methyl group with bulkier substituents (e.g., trifluoromethyl) to sterically hinder off-target binding.
  • Sulfonamide Optimization : Modify the propylsulfonyl group’s chain length to alter hydrophobicity and hydrogen-bonding capacity .

Methodological Challenges and Solutions

Q. How do crystallographic data for benzothiophene derivatives inform structural analysis of this compound?

X-ray structures of analogs (e.g., 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) reveal:

  • Planarity : The benzothiophene core adopts a near-planar conformation, favoring π-π stacking in receptor binding pockets.
  • Sulfonamide Orientation : The sulfonyl group’s dihedral angle impacts solubility and membrane permeability .

Q. What in vitro-to-in vivo translation challenges arise when studying this compound’s pharmacokinetics?

  • Metabolic Stability : The sulfonamide group is prone to hepatic glucuronidation. Use microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots.
  • Blood-Brain Barrier Penetration : LogP values >3 may reduce CNS bioavailability. Introduce polar groups (e.g., hydroxyl) via prodrug strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide

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